molecular formula C10H13N B6597880 3-cyclopentylpyridine CAS No. 79134-68-2

3-cyclopentylpyridine

Cat. No.: B6597880
CAS No.: 79134-68-2
M. Wt: 147.22 g/mol
InChI Key: WSAFCRLBAFJPTN-UHFFFAOYSA-N
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Description

3-Cyclopentylpyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopentyl group

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Preparation Methods

The synthesis of 3-cyclopentylpyridine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with pyridine-3-carboxaldehyde, followed by a reduction step. Another approach includes the cyclization of appropriate precursors under specific conditions to form the desired pyridine ring with the cyclopentyl substituent.

Chemical Reactions Analysis

3-Cyclopentylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogenation over a palladium catalyst, resulting in the formation of reduced pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, where the cyclopentyl group can be replaced or modified under suitable conditions.

Mechanism of Action

The mechanism of action of 3-cyclopentylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

3-Cyclopentylpyridine can be compared with other similar compounds, such as:

    2,3-Cyclopentenopyridine: This compound has a similar structure but with a different ring system, leading to distinct chemical and biological properties.

    3-Cyanopyridine: Another pyridine derivative with different substituents, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

3-cyclopentylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h3,6-9H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAFCRLBAFJPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620881
Record name 3-Cyclopentylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79134-68-2
Record name 3-Cyclopentylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromopyridine (3.9 ml, 40 mmol) and [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) (160 mg, 0.3 mmol) were dissolved in dry tetrahydrofuran (25 ml) and cooled to −5° C. Cyclopentylmagnesium chloride (2.0M in diethyl ether, 20 ml, 40 mmol) was added dropwise over 5–10 minutes and the reaction was allowed to warm slowly to room temperature. Further cyclopentylmagnesium chloride (2.0M in diethyl ether, 5 ml, 10 mmol) was added. The reaction was quenched by the addition of saturated aqueous ammonium chloride solution. The mixture was partitioned between water and ethyl acetate. The organic layer was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash column chromatography on silica, eluting with 20–35% ethyl acetate/i-hexane, to give the title compound (1.74 g, 30%).
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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